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2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde
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Overview
Description
2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄O₃S. It is characterized by the presence of a thiolane ring and a hydroxyoxolan group, making it a unique structure in organic chemistry. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde typically involves the heterocyclization of various substrates. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiolane ring may also interact with biological membranes, affecting their properties and functions.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which have a thiophene framework, share some structural similarities with 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde.
Oxolane derivatives: Compounds containing oxolane rings, such as certain sugars and nucleosides.
Uniqueness
This compound is unique due to the combination of its thiolane and hydroxyoxolan groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications.
Biological Activity
2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings from diverse sources.
Chemical Structure and Properties
The compound features a thiolane ring with a hydroxylated oxolane moiety and an aldehyde functional group. These structural elements contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Escherichia coli | 15 | 50 |
Staphylococcus aureus | 18 | 30 |
Candida albicans | 12 | 70 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Caspase activation |
A549 (Lung Cancer) | 30 | Apoptosis induction via mitochondrial pathway |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The aldehyde group is likely involved in forming covalent bonds with nucleophilic sites on proteins, leading to altered protein function and subsequent cellular responses.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections.
- Cancer Cell Studies : In another study published in the Journal of Cancer Research, the compound was shown to significantly reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
Properties
Molecular Formula |
C9H14O3S |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
2-(4-hydroxyoxolan-3-yl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H14O3S/c10-6-9(2-1-3-13-9)7-4-12-5-8(7)11/h6-8,11H,1-5H2 |
InChI Key |
QUMBIQQOBZHTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(C=O)C2COCC2O |
Origin of Product |
United States |
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